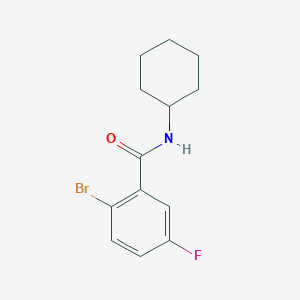

2-bromo-N-cyclohexyl-5-fluorobenzamide

Description

Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research

Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of applications, most notably in medicinal chemistry. The amide linkage in benzamides can readily participate in hydrogen bonding with biological targets such as enzymes and receptors, making them a privileged scaffold in drug design. google.com This structural feature has led to the development of numerous therapeutic agents with diverse activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. chemicalbook.com The versatility of the benzamide core allows for synthetic modifications at various positions on the benzene (B151609) ring and the amide nitrogen, enabling the fine-tuning of their pharmacological profiles.

Halogenated Organic Compounds in Medicinal Chemistry: Strategic Applications

The incorporation of halogens into organic molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. google.com The introduction of fluorine, for instance, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. google.comnih.gov Bromine, another halogen, can also influence a compound's biological activity and is often used to create derivatives with specific pharmacological effects. bldpharm.com The presence of both a bromine and a fluorine atom on the benzamide ring of 2-bromo-N-cyclohexyl-5-fluorobenzamide suggests a deliberate design to leverage these properties for potential therapeutic benefit.

Rationale for Comprehensive Academic Investigation of this compound

The combination of a benzamide scaffold with specific halogenation patterns and a cyclohexyl substituent in this compound provides a strong rationale for its comprehensive investigation. The individual contributions of each of these structural features are well-documented to influence biological activity. Therefore, the systematic study of this compound could lead to the discovery of novel therapeutic agents or provide valuable insights into the structure-activity relationships of this class of molecules. A thorough investigation would aim to elucidate its unique chemical properties, develop efficient synthetic routes, and explore its potential pharmacological applications.

Defined Research Objectives and Scope for this compound

Given the limited specific data on this compound, the primary research objectives would be to:

Synthesize and characterize the compound to confirm its structure and purity.

Investigate its fundamental physicochemical properties, such as solubility, melting point, and spectroscopic data.

Conduct in vitro and in vivo studies to determine its biological activity profile across a range of potential therapeutic areas.

Perform computational modeling and conformational analysis to understand its three-dimensional structure and potential interactions with biological targets.

Elucidate the structure-activity relationships by comparing its properties with those of related analogues.

The scope of this investigation would be confined to the chemical synthesis, characterization, and preliminary biological evaluation of this compound to establish a foundational understanding of its scientific importance.

Data Tables

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | N-Cyclohexylbenzamide | 5-bromo-N-cyclohexyl-2-fluorobenzamide |

| CAS Number | 951884-99-4 | 1759-68-8 | 1016720-90-3 |

| Molecular Formula | C₁₃H₁₅BrFNO | C₁₃H₁₇NO | C₁₃H₁₅BrFNO |

| Molecular Weight | 300.17 g/mol | 203.28 g/mol | 300.17 g/mol |

| IUPAC Name | This compound | N-cyclohexylbenzamide | 5-bromo-N-cyclohexyl-2-fluorobenzamide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-cyclohexyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrFNO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFOWVQMXBGYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429293 | |

| Record name | 2-bromo-N-cyclohexyl-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-99-4 | |

| Record name | Benzamide, 2-bromo-N-cyclohexyl-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-N-cyclohexyl-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 Bromo N Cyclohexyl 5 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be essential to confirm the structure of 2-bromo-N-cyclohexyl-5-fluorobenzamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to reveal distinct signals corresponding to the protons on the benzamide (B126) and cyclohexyl moieties. The aromatic region would likely display complex splitting patterns due to the coupling between the fluorine atom and adjacent protons on the phenyl ring. The cyclohexyl protons would appear in the aliphatic region, with their chemical shifts and multiplicities providing information about their stereochemical environment. The amide proton (N-H) would likely present as a broad singlet, its chemical shift being solvent-dependent.

Hypothetical ¹H NMR Data Table: This table is a representation of expected data and is not based on experimental results.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.5 - 7.2 | m | 3H | Aromatic Protons |

| 6.2 - 6.0 | br s | 1H | NH |

| 4.0 - 3.8 | m | 1H | CH-N (cyclohexyl) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum would show distinct signals for the carbonyl carbon of the amide, the aromatic carbons (with their chemical shifts influenced by the bromo and fluoro substituents), and the aliphatic carbons of the cyclohexyl ring. For similar N-cyclohexylbenzamide structures, the carbons of the cyclohexyl ring are typically observed between δ = 48.1 and 25.0 ppm, while aromatic carbons appear further downfield. bldpharm.com

Hypothetical ¹³C NMR Data Table: This table is a representation of expected data and is not based on experimental results.

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~165 | C=O (Amide) |

| 160 - 115 | Aromatic Carbons |

| ~50 | CH-N (cyclohexyl) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis (e.g., ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), would be critical for confirming the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can definitively establish the elemental composition. The expected monoisotopic mass for C₁₃H₁₅BrFNO is approximately 300.0399 g/mol . synquestlabs.com Fragmentation analysis within the mass spectrometer would also offer valuable structural information, revealing characteristic cleavage patterns of the amide bond and the substituted aromatic ring.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of this compound.

Crystal Growth and Diffraction Data Collection

To perform X-ray crystallography, single crystals of the compound would first need to be grown. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once suitable crystals are obtained, they would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then collected.

Structure Solution and Refinement Methodologies

The collected diffraction data would be processed to solve and refine the crystal structure. This involves determining the unit cell dimensions and the space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares techniques. For related benzamide structures, intermolecular interactions such as N—H⋯O hydrogen bonds are often observed, which can influence the crystal packing. google.com

Analysis of Molecular Conformation and Intermolecular Interactions

While a definitive crystal structure for this compound is not publicly available, detailed structural analysis of the closely related compound, N-cyclohexyl-2-fluorobenzamide, provides significant insights into the likely molecular conformation and intermolecular interactions of the title compound. nih.gov The primary difference between these two molecules is the presence of a bromine atom at the 5-position on the phenyl ring in the target compound.

In N-cyclohexyl-2-fluorobenzamide, the fluorobenzene (B45895) ring and the amide group are not coplanar, exhibiting a dihedral angle of 29.92 (7)°. nih.gov This twisting is a common feature in N-substituted benzamides. The cyclohexyl ring adopts a stable chair conformation. nih.gov It is highly probable that this compound adopts a similar conformation, with the bulky cyclohexyl group in a chair form and a significant twist between the plane of the substituted benzene (B151609) ring and the amide functional group.

The crystal packing of such molecules is dominated by hydrogen bonding. In the case of N-cyclohexyl-2-fluorobenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov These chains are further organized into zigzag columns through weaker C—H⋯F hydrogen bonds and C—H⋯π interactions. nih.gov For this compound, similar intermolecular forces are expected to be the primary drivers of the crystal packing. The N-H group of the amide will act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, leading to the formation of hydrogen-bonded chains.

Table 1: Comparison of Expected and Known Structural Features

| Structural Feature | N-cyclohexyl-2-fluorobenzamide nih.gov | Expected for this compound |

| Conformation of Cyclohexyl Ring | Chair | Chair |

| Dihedral Angle (Benzene-Amide) | 29.92 (7)° | Twisted, likely similar to the known analog |

| Primary Intermolecular Interaction | N—H⋯O hydrogen bonding | N—H⋯O hydrogen bonding |

| Secondary Intermolecular Interactions | C—H⋯F, C—H⋯π | C—H⋯F, C—H⋯π, and potentially C—Br⋯X halogen bonds |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

A detailed vibrational analysis has been performed on 2-bromo-5-fluorobenzaldehyde, which shares the same substitution pattern on the aromatic ring. nih.gov This allows for a reasonable assignment of the vibrational modes associated with the 2-bromo-5-fluorophenyl group.

The characteristic vibrational bands for this compound would include:

N-H Stretching: A sharp to moderately broad band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretching: The C-H stretching vibrations of the cyclohexyl group and the aromatic ring are anticipated to appear in the 3100-2850 cm⁻¹ region. The aliphatic C-H stretches from the cyclohexane (B81311) will likely be strong and sharp.

Amide I (C=O Stretching): This is typically a very strong and sharp absorption band occurring in the range of 1680-1630 cm⁻¹. The exact position is sensitive to hydrogen bonding.

Amide II (N-H Bending and C-N Stretching): This band, usually found between 1570-1515 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce several bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong absorption due to the C-F stretching vibration is typically observed in the 1250-1020 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected to give rise to a band in the lower frequency region of the spectrum, typically between 680-515 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Amide | N-H Stretch | 3400-3200 | Medium-Strong |

| Cyclohexyl/Aromatic | C-H Stretch | 3100-2850 | Strong |

| Amide | C=O Stretch (Amide I) | 1680-1630 | Very Strong |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1570-1515 | Medium-Strong |

| Aromatic | C=C Stretch | 1600-1450 | Medium-Variable |

| Aryl Fluoride (B91410) | C-F Stretch | 1250-1020 | Strong |

| Aryl Bromide | C-Br Stretch | 680-515 | Medium-Strong |

These predicted values, based on established correlation tables and data from analogous structures, provide a reliable framework for the interpretation of an experimental IR spectrum of this compound. nih.gov

Pharmacological Profile and Biological Activities of 2 Bromo N Cyclohexyl 5 Fluorobenzamide

In Vitro Biological Activity Assessments

Despite the existence of established methodologies for evaluating the biological effects of novel chemical entities, published research on 2-bromo-N-cyclohexyl-5-fluorobenzamide is not available. The following subsections detail the specific assays and biological targets for which no data has been reported for this compound.

Enzyme Inhibition Studies (e.g., Protein Tyrosine Inhibition, Tyrosinase Inhibition)

There are no available studies that have evaluated the inhibitory effects of this compound on enzyme activity. Specifically, its potential as an inhibitor of protein tyrosine kinases or tyrosinase has not been documented in the scientific literature.

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition, Specifically BDII Selectivity

No research has been published investigating the activity of this compound as an inhibitor of Bromodomain and Extra-Terminal (BET) proteins. Consequently, there is no information regarding its potential binding affinity or selectivity for any BET bromodomain, including BDII.

Antimicrobial Efficacy, with a Focus on Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

There is no published evidence to suggest that this compound has been screened for or possesses antimicrobial properties. Specifically, no studies were found that assessed its efficacy against Mycobacterium tuberculosis or other microbial pathogens.

Antioxidant Properties and Free Radical Scavenging Activity (e.g., DPPH Assay)

No data is available from studies designed to measure the antioxidant or free radical scavenging capabilities of this compound. Standard assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, have not been reported for this compound.

In Vitro Cytotoxicity and Antiproliferative Evaluations

Information regarding the in vitro cytotoxicity or antiproliferative effects of this compound against any cell line is absent from the public scientific record.

In Vivo Therapeutic Potential and Efficacy in Preclinical Disease Models

There is a lack of specific in vivo data for this compound. However, the broader class of substituted benzamides has been investigated for various therapeutic applications in preclinical models.

Substituted benzamides have been synthesized and evaluated as anti-inflammatory agents. A study on a series of novel substituted benzamides, related to the non-steroidal anti-inflammatory drug (NSAID) Parsalmide, demonstrated their efficacy in a classic in vivo model of inflammation. These compounds were assessed for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

Certain benzamide (B126) derivatives showed a favorable profile by inhibiting COX-1 and COX-2 in vitro and demonstrating anti-inflammatory activity in vivo in the carrageenan-induced rat paw edema assay. nih.gov Notably, some of these compounds, like compound 11b in the study, were found to be active in vivo without causing the gastric side effects commonly associated with NSAIDs. nih.gov Another study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, a class of salicylanilides, also points to the anti-inflammatory potential of brominated benzamides, showing they can inhibit protein denaturation. nih.gov

Table 1: Anti-Inflammatory Activity of a Related Substituted Benzamide

| Compound | In Vivo Model | Key Findings | Reference |

| Substituted Benzamide (e.g., compound 11b) | Carrageenan-induced rat paw edema | Active anti-inflammatory effect, devoid of gastric damage at the efficacious dose. | nih.gov |

This table presents data for a related substituted benzamide, not this compound.

The anti-cancer potential of substituted benzamides has been an area of active research. A series of novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors and showed significant antiproliferative activities against several cancer cell lines. researchgate.netnih.gov One of the lead compounds, 20b, demonstrated potent anti-vascular activity and, in its phosphate (B84403) prodrug form (20b-P), significantly inhibited tumor growth in a liver cancer allograft mouse model without notable toxicity. researchgate.netnih.gov

Furthermore, research into 3,4,5-trihydroxy-N-alkyl-benzamides, derivatives of gallic acid, has shown their potential as anti-colorectal cancer agents against HCT-116 cells. orientjchem.org In the context of leukemia, while direct studies on this compound are absent, other complex molecules incorporating a 1,3,5-triazine (B166579) ring linked to a benzenesulfonamide (B165840) moiety have been investigated for their cytotoxic activity against leukemia cell lines. nih.gov For instance, compound 12i from this series showed activity against the CCRF-CEM leukemia cell line. nih.gov

Table 2: Anti-Oncological Activity of Related Benzamide Derivatives

| Compound/Derivative Class | Cancer Type/Model | Key Findings | Reference |

| N-benzylbenzamide derivative (20b-P) | Liver Cancer (H22 allograft mouse model) | Significantly inhibited tumor growth and decreased microvessel density. | researchgate.netnih.gov |

| 3,4,5-trihydroxy-N-hexyl-benzamide | Colon Carcinoma (HCT-116 cells) | Showed the greatest potential among the tested derivatives to be an anti-colorectal cancer agent. | orientjchem.org |

| 1,3,5-triazinyl benzenesulfonamide (12i) | Leukemia (CCRF-CEM cell line) | Exhibited cytotoxic activity under hypoxic conditions. | nih.gov |

This table presents data for related benzamide derivatives, not this compound.

The benzamide scaffold is a constituent of various antimicrobial agents. Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated their in vitro activity against several fungal and bacterial strains. nih.gov These salicylanilide (B1680751) derivatives were tested against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with MIC values ranging from 0.3 to 5.0 mg/mL. nih.gov Another study highlighted that newly synthesized benzamide derivatives showed excellent activity against both B. subtilis and E. coli. nanobioletters.com

Table 3: Antimicrobial Activity of Related Benzamide Derivatives

| Compound/Derivative Class | Pathogen(s) | Key Findings | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum, Sclerotinia sclerotiorum, Saccharomyces cerevisiae | Showed antifungal activity with MIC values between 0.3 and 5.0 mg/mL. | nih.gov |

| Novel Benzamide Derivatives | B. subtilis and E. coli | Compound 5a showed excellent activity against both bacterial strains. | nanobioletters.com |

This table presents data for related benzamide derivatives, not this compound.

There is a significant gap in the literature regarding the in vivo evaluation of this compound in the context of metabolic disorders. While some benzamide derivatives have been explored for various therapeutic targets, specific preclinical studies on this compound for conditions like diabetes, obesity, or dyslipidemia are not publicly available.

Mechanistic Insights into Biological Action

Specific mechanistic studies for this compound are not available. However, the mechanisms of action for related substituted benzamides have been elucidated in several studies.

For anti-inflammatory effects, a key mechanism for some substituted benzamides is the inhibition of COX enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. nih.gov

In the realm of anti-cancer activity, one of the well-documented mechanisms for N-benzylbenzamide derivatives is the inhibition of tubulin polymerization. researchgate.netnih.gov These compounds bind to the colchicine (B1669291) binding site on tubulin, disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov Other benzamide-related structures, such as ureidobenzensulfonamides, have been shown to act as selective inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and involved in pH regulation and tumor progression. nih.gov

The antimicrobial action of certain benzamides is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes, though specific mechanisms are often not fully characterized.

Structure Activity Relationship Sar of 2 Bromo N Cyclohexyl 5 Fluorobenzamide and Its Analogs

Influence of Halogen Substituents (Bromine and Fluorine) on Biological Activity

Halogenation is a fundamental strategy in medicinal chemistry to modulate the properties of a lead compound. researchgate.net The introduction of halogen atoms can significantly alter a molecule's size, conformation, lipophilicity, and electronic character, thereby influencing its binding affinity for receptors and enzymes. researchgate.neteurochlor.org In 2-bromo-N-cyclohexyl-5-fluorobenzamide, the presence and specific placement of both bromine and fluorine are critical to its activity.

The location of substituents on the benzamide's aromatic ring can dramatically affect pharmacological potency. The ortho-positioning of the bromine atom (at C2) and meta-positioning of the fluorine atom (at C5) relative to the amide group have distinct consequences.

Ortho-Substitution (Bromine at C2): An ortho-substituent can enforce a specific conformation by sterically hindering the rotation around the phenyl-carbonyl bond. This twisting of the amide group out of the plane of the benzene (B151609) ring can be crucial for fitting into a specific receptor binding pocket. Furthermore, placing a fluorine atom in the ortho-position to an N-H group on an aromatic ring has been used to improve membrane permeability. nih.gov While the substituent here is bromine, the principle of ortho-halogenation influencing conformation and physical properties remains relevant.

The distinct properties of bromine and fluorine contribute uniquely to the molecule's profile. Halogens are incorporated into lead compounds to leverage their steric bulk to fit into the active sites of target proteins or enzymes. researchgate.net

Fluorine: Due to its small van der Waals radius (1.47 Å), similar to that of hydrogen (1.20 Å), fluorine can often substitute for hydrogen with minimal steric perturbation. nih.gov Its primary influence is electronic; as the most electronegative element, it creates strong dipoles and can act as a hydrogen bond acceptor. nih.gov This property can lead to enhanced binding affinity through electrostatic or hydrogen bonding interactions with receptor sites. researchgate.net Fluorination can also block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and bioavailability.

Bromine: Bromine is significantly larger and more polarizable than fluorine. Its presence adds steric bulk and increases the molecule's lipophilicity, which may enhance membrane permeability. researchgate.net A key feature of heavier halogens like bromine is their ability to form halogen bonds. acs.org A halogen bond is a non-covalent interaction between the electropositive region (σ-hole) on the outer surface of the halogen and a Lewis base, such as an oxygen or nitrogen atom in a receptor. acs.org These directional interactions can be as significant as hydrogen bonds in contributing to ligand-target binding affinity and specificity. researchgate.netresearchgate.net Bromine's capacity for halogen bonding is superior to that of chlorine and is not typically seen with fluorine. nih.gov

Table 1: Comparative Properties of Hydrogen, Fluorine, and Bromine

| Atom | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Interaction Types |

| Hydrogen (H) | 1.20 | 2.20 | van der Waals, Hydrogen Bonds (Donor) |

| Fluorine (F) | 1.47 | 3.98 | Hydrogen Bonds (Acceptor), Dipole-Dipole |

| Bromine (Br) | 1.85 | 2.96 | Halogen Bonds, van der Waals, Lipophilic |

Significance of the N-Cyclohexyl Moiety for Receptor Interaction and Selectivity

The N-substituent of the benzamide (B126) is crucial for determining receptor affinity and selectivity. The N-cyclohexyl group is a bulky, hydrophobic moiety that plays a significant role in anchoring the ligand within the binding site of a receptor.

The choice of the N-substituent is a critical point of diversification in medicinal chemistry to optimize potency and selectivity.

N-Cyclohexyl: In some compound series, the N-cyclohexyl group has been identified as optimal for potency compared to other hydrophobic groups. nih.gov Its size and lipophilicity often contribute favorably to binding.

N-Cyclopropyl: Replacing the cyclohexyl with a smaller alicyclic group like cyclopropyl (B3062369) would drastically reduce the steric bulk. N-cyclopropyl amides are found in various biologically active compounds. researchgate.net Such a modification would probe the steric tolerance of the receptor pocket. If the pocket is constrained, a smaller group like cyclopropyl might lead to higher potency.

N-Alkyl: Linear or branched alkyl chains could also be substituted. These groups offer more conformational flexibility than the rigid cyclohexyl ring but have different shapes and lipophilicity profiles. For example, replacing cyclohexyl with a t-butyl group would maintain the bulk but alter the shape and bond vectors.

The optimal substituent is highly dependent on the specific topology of the target receptor's binding site. SAR studies on related N-cyclohexyl diamides have shown that this moiety is a key element in achieving high potency as allosteric modulators of certain receptors. nih.gov

Modifications of the Fluorobenzamide Core and their Pharmacological Consequences

Altering the central fluorobenzamide scaffold can lead to significant changes in biological activity. Modifications can include altering the substitution pattern on the phenyl ring or changing the amide linker itself.

Research on various benzamide analogs demonstrates the pharmacological consequences of such modifications. For instance, in a series of 4-fluorobenzamide (B1200420) derivatives developed as anti-inflammatory agents, the addition of different heterocyclic moieties led to a wide range of potencies. nih.gov One analog, a 4-chlorophenyl derivative, showed significantly better activity and selectivity than reference drugs, highlighting the profound impact of even subtle structural changes. nih.gov

Replacing or shifting the halogen substituents on the 2-bromo-5-fluorobenzamide (B92496) core would likely have predictable, yet powerful, effects:

Shifting Halogen Positions: Moving the fluorine from the 5-position to the 4- or 6-position would alter its electronic influence on the amide and change its potential interactions with the receptor.

Replacing Halogens: Substituting the bromine at the 2-position with a smaller chlorine atom would reduce the steric impact and modify the halogen bonding potential. Replacing it with a methyl group would remove halogen-specific interactions and introduce a lipophilic, non-polar group.

Modifying the Amide Bond: The planarity and hydrogen-bonding capability of the amide bond are essential. N-methylation, for instance, removes the hydrogen bond donor capacity and can alter the preferred conformation (cis/trans) of the amide bond, which often dramatically affects biological activity. nih.gov

The direction of cyclization of related N-(2-acylaryl)benzamides is highly sensitive to the nature and volume of the substituents, further underscoring how modifications to the core structure dictate chemical and, by extension, pharmacological outcomes. researchgate.net

Table 2: Predicted Pharmacological Consequences of Modifying the this compound Scaffold

| Modification | Predicted Effect on Properties | Potential Pharmacological Consequence |

| Replace 2-Bromo with 2-Chloro | Reduced steric bulk, altered halogen bond capability | Change in binding affinity and selectivity |

| Replace 5-Fluoro with 5-Chloro | Increased lipophilicity, altered H-bond acceptor strength | Modified membrane permeability and receptor interaction |

| Move 5-Fluoro to 4-Position | Altered electronic influence on the amide group | Change in binding mode and potency |

| Replace N-Cyclohexyl with N-Cyclopropyl | Reduced steric bulk and lipophilicity | Altered fit in binding pocket; may increase or decrease potency |

| N-Methylation of Amide | Loss of H-bond donor, potential conformational shift | Likely significant loss or change in activity |

Elucidation of Key Pharmacophores and Ligand Efficiency Metrics

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, a hypothetical pharmacophore can be constructed based on its constituent parts and knowledge from related series of compounds.

The key pharmacophoric features of this compound and its analogs would likely include:

Aromatic Ring: The fluorinated benzene ring can participate in various interactions, including π-π stacking and hydrophobic interactions with aromatic residues in a binding pocket. The fluorine atom can also act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the acidity of the amide proton.

Halogen Atoms (Bromine and Fluorine): The bromine at the 2-position and fluorine at the 5-position are crucial. The bromine atom is a bulky, hydrophobic group that can occupy a specific pocket in the target protein. Its position ortho to the amide linker can influence the conformation of the molecule. The fluorine atom, a common feature in modern pharmaceuticals, can enhance binding affinity, metabolic stability, and membrane permeability.

Amide Linker: The amide group is a critical hydrogen-bonding motif, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The planarity of the amide bond also imparts a degree of rigidity to the molecule.

Cyclohexyl Group: This bulky, lipophilic group is expected to fit into a hydrophobic cavity within the target protein. The conformational flexibility of the cyclohexane (B81311) ring (chair and boat conformations) may allow for an induced fit to the binding site.

Ligand Efficiency Metrics

To quantify the effectiveness of a compound in binding to its target, several ligand efficiency (LE) metrics are employed during the drug discovery process. These metrics help in selecting and optimizing compounds by normalizing potency for factors like size and lipophilicity.

| Metric | Formula | Significance for this compound |

| Ligand Efficiency (LE) | LE = (1.37 × pIC₅₀) / NHA | Measures the binding energy per non-hydrogen atom (NHA). For our compound (NHA = 17), a higher LE would indicate a more efficient use of its atoms for binding. |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC₅₀ - cLogP | Relates potency to lipophilicity (cLogP). A higher LLE is desirable to achieve potency without excessive lipophilicity, which can lead to poor pharmacokinetic properties. |

| Binding Efficiency Index (BEI) | BEI = (pIC₅₀ × 1000) / MW | Normalizes potency by molecular weight (MW). For our compound (MW = 300.18 g/mol ), this helps compare its efficiency against larger or smaller analogs. |

| Surface-binding Efficiency Index (SEI) | SEI = (pIC₅₀ × 100) / PSA | Relates potency to the polar surface area (PSA). This metric is useful for optimizing cell permeability. |

This table is interactive. You can sort and filter the data.

For a hypothetical lead compound like this compound, medicinal chemists would aim to optimize these LE metrics. For instance, if the initial compound has high potency but also high lipophilicity (low LLE), efforts would be directed towards reducing lipophilicity while maintaining or improving potency.

Rational Design Principles for Lead Optimization

Starting from a lead compound such as this compound, rational design principles are applied to systematically modify its structure to improve its drug-like properties. This process is guided by the SAR data obtained from synthesized analogs and, where available, by the three-dimensional structure of the target protein.

Key Strategies for Optimization:

Modification of the Benzoyl Ring:

Halogen Substitution: The nature and position of the halogen substituents can be varied. For example, replacing bromine with chlorine or another halogen could modulate binding affinity and physicochemical properties. The position of the fluorine could also be explored at other points on the ring to probe different interactions.

Other Substituents: Introduction of small alkyl, alkoxy, or cyano groups at different positions on the benzene ring could explore additional hydrophobic or polar interactions within the binding site.

Alteration of the Cyclohexyl Moiety:

Ring Size and Conformation: The cyclohexyl ring could be replaced with other cycloalkyl groups (e.g., cyclopentyl, cycloheptyl) or with heterocyclic rings (e.g., piperidine, tetrahydropyran) to investigate the impact of ring size, conformation, and the introduction of heteroatoms on activity.

Substitution on the Cyclohexyl Ring: Adding substituents (e.g., hydroxyl, methyl) to the cyclohexyl ring could provide additional interaction points with the target and improve properties like solubility.

Modification of the Amide Linker:

Bioisosteric Replacement: The amide bond could be replaced with bioisosteres such as a reverse amide, an ester, or a triazole to alter the hydrogen bonding pattern and metabolic stability.

N-Alkylation: While removing the hydrogen bond donor capability, N-alkylation (e.g., N-methylation) could enhance membrane permeability and prevent metabolic degradation at this position.

Illustrative Analog Design and Expected SAR Trends

To illustrate these principles, the following table outlines some hypothetical analogs of this compound and the rationale for their design.

| Analog | Modification from Parent Compound | Rationale for Design | Expected Impact on Activity/Properties |

| Analog 1 | Replacement of 2-bromo with 2-chloro | Investigate the effect of halogen size and polarizability. | May alter binding affinity; could improve synthetic accessibility. |

| Analog 2 | Replacement of 5-fluoro with 5-cyano | Introduce a strong hydrogen bond acceptor and a polar group. | Could enhance potency if a hydrogen bond donor is nearby in the target; may affect permeability. |

| Analog 3 | Replacement of cyclohexyl with cyclopentyl | Reduce the size and lipophilicity of the N-substituent. | May decrease potency if the larger cyclohexyl group is optimal for filling a hydrophobic pocket, but could improve ligand efficiency metrics. |

| Analog 4 | Introduction of a 4-hydroxy group on the cyclohexyl ring | Increase polarity and introduce a new hydrogen bonding site. | Could improve solubility and provide an additional anchor point for binding, potentially increasing potency. |

| Analog 5 | Replacement of the amide with a 1,2,3-triazole | Introduce a stable, aromatic linker that can act as a hydrogen bond acceptor. | May improve metabolic stability and alter the orientation of the two main structural motifs. |

This table is interactive. You can sort and filter the data.

Mechanistic Investigations of 2 Bromo N Cyclohexyl 5 Fluorobenzamide S Biological Action

Identification and Validation of Molecular Targets

There is no published research identifying or validating any specific molecular targets for 2-bromo-N-cyclohexyl-5-fluorobenzamide.

Characterization of Ligand-Receptor Binding Modes and Affinities

Without identified molecular targets, no information exists on the binding modes or affinities of this compound.

Elucidation of Downstream Cellular Signaling Pathways

Investigations into the downstream cellular signaling pathways modulated by this compound have not been reported in the scientific literature.

Functional Consequences of Molecular Interactions

The functional consequences resulting from the molecular interactions of this compound are currently unknown.

General Context of Related Compounds

For informational purposes only, and to provide context on the potential areas of interest for compounds with similar structural motifs, some studies on related chemical classes are mentioned below. It must be reiterated that these findings do not apply to this compound.

Anticancer Activity: Certain bis-benzamide derivatives have been investigated as inhibitors of the androgen receptor-coactivator interaction, which is a target in prostate cancer research.

Neurological Activity: A series of 1,3-cyclohexyl diamides were identified as negative allosteric modulators of the mGluR5 receptor, suggesting potential for development as anxiolytic agents.

Antimicrobial and Anti-inflammatory Activity: Other substituted benzamide (B126) derivatives have been explored for their potential antimicrobial effects against various bacterial strains and for their anti-inflammatory properties.

Computational Chemistry and Molecular Modeling of 2 Bromo N Cyclohexyl 5 Fluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory, Hartree-Fock methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-bromo-N-cyclohexyl-5-fluorobenzamide. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing insights into the molecule's electronic structure, geometry, and reactivity.

For a molecule like this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry and determine its most stable conformation. nih.govbldpharm.com These calculations yield crucial information, including:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles. For instance, in a related compound, N-cyclohexyl-2-fluorobenzamide, the fluorobenzene (B45895) ring and the amide unit were found to be inclined at a dihedral angle of 29.92 (7)°. nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with biological targets.

Vibrational Frequencies: Calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the molecular structure.

Natural Bond Orbital (NBO) analysis is another quantum chemical technique that would be applied to study hyperconjugative interactions and charge delocalization within the molecule, providing deeper insights into its stability. scbt.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, this would involve docking the molecule into the active site of a relevant biological target, such as an enzyme or a receptor, to predict its binding affinity and interaction mode.

The process typically involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, Vina, or iGEMDOCK, the ligand is placed in the binding site of the receptor, and various conformations are sampled. nih.gov The program then scores these poses based on a scoring function that estimates the binding free energy.

Analysis of Results: The results reveal the most likely binding pose, the binding energy (a lower value indicates stronger binding), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, showing how the ligand and protein adjust to each other's presence and confirming the stability of the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. A QSAR model for a series of benzamide (B126) analogues, including this compound, could be developed to predict the biological activity of new, unsynthesized compounds.

The development of a QSAR model involves several steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is required.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can be topological, geometrical, electronic, or physicochemical in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

For instance, a QSAR study on a series of bromo-benzohydrazides identified the importance of topological parameters like the Balaban index (J) and molecular connectivity indices in describing their antimicrobial activity. bldpharm.com A similar approach could be used to understand the structural requirements for the activity of this compound and its derivatives.

De Novo Drug Design and Virtual Screening Methodologies

De novo drug design and virtual screening are powerful computational strategies for discovering new drug candidates.

De Novo Drug Design: This approach involves the computational generation of novel molecular structures with desired properties. Algorithms can "grow" a molecule within the binding site of a target protein, piece by piece, to ensure a good fit and strong binding. This method could be used to design novel derivatives of this compound with potentially improved activity or selectivity. Modern approaches often employ deep neural networks to generate novel molecular structures. uq.edu.au

Virtual Screening: This technique involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. If a target for this compound is known, a virtual screening campaign could be launched to identify other commercially available or synthetically accessible compounds with a similar or better predicted binding affinity. This is a cost-effective way to prioritize compounds for experimental testing.

In Silico Prediction of Relevant Physicochemical Descriptors for Biological Activity

In silico methods are widely used to predict the physicochemical properties of a molecule that are relevant to its absorption, distribution, metabolism, and excretion (ADME) profile. These properties are crucial for determining a compound's drug-likeness. nih.gov For a related isomer, 5-bromo-N-cyclohexyl-2-fluorobenzamide (PubChem CID: 9337778), several key physicochemical properties have been computationally predicted and are presented in the table below. nih.gov These values offer an estimation of the properties of the target compound due to their structural similarity.

Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 300.17 g/mol |

| XLogP3-AA | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 299.03244 g/mol |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 17 |

| Complexity | 229 |

These predicted properties can be evaluated against established "rules" for drug-likeness, such as Lipinski's Rule of Five. A compound generally has good oral bioavailability if it has:

A molecular weight of ≤ 500 g/mol

A logP (a measure of lipophilicity) of ≤ 5

≤ 5 hydrogen bond donors

≤ 10 hydrogen bond acceptors

Based on the predicted values for its isomer, this compound is expected to be compliant with Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for development as a potential drug candidate. asianpubs.org

Based on a comprehensive review of publicly available scientific literature, there is currently no specific data on the metabolism and pharmacokinetics of the chemical compound this compound. Therefore, the detailed article requested cannot be generated at this time.

Scientific research and publications on the in vitro metabolic stability, specific metabolites, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and oral bioavailability of this compound have not been identified. Consequently, the creation of data tables and detailed research findings for the outlined sections is not feasible.

Further research would be required to establish the metabolic and pharmacokinetic profile of this particular compound.

Toxicological Profile and Safety Assessment of 2 Bromo N Cyclohexyl 5 Fluorobenzamide

In Vitro Cytotoxicity and Genotoxicity Screening

There is no publicly available data from in vitro cytotoxicity assays (such as MTT or LDH assays) or genotoxicity screening tests (like the Ames test or in vitro micronucleus assay) for 2-bromo-N-cyclohexyl-5-fluorobenzamide. Such studies are crucial for determining a substance's potential to cause cell death or genetic mutations. The toxicological properties of this specific compound have not been fully investigated. fishersci.com

Interactive Data Table: In Vitro Toxicity of this compound

| Assay Type | Cell Line | Endpoint | Result |

| Cytotoxicity | Data Not Available | Data Not Available | Data Not Available |

| Genotoxicity (Ames) | Data Not Available | Data Not Available | Data Not Available |

| Genotoxicity (Micronucleus) | Data Not Available | Data Not Available | Data Not Available |

Hazard Identification and Preliminary Risk Assessment

A formal hazard identification and preliminary risk assessment for this compound is not available in the public domain. Safety Data Sheets (SDS) for structurally related compounds, such as 2-bromo-5-fluorobenzaldehyde, indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation. fishersci.comfishersci.nl However, it must be emphasized that this information does not apply to this compound, and its specific hazards remain uncharacterized. No information is available regarding its mutagenic, reproductive, or developmental effects. fishersci.com

Interactive Data Table: Hazard Profile for this compound

| Hazard Category | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity | Data Not Available | Data Not Available | Data Not Available |

| Skin Corrosion/Irritation | Data Not Available | Data Not Available | Data Not Available |

| Eye Damage/Irritation | Data Not Available | Data Not Available | Data Not Available |

| Carcinogenicity | Data Not Available | Data Not Available | Data Not Available |

Computational Toxicology and Predictive Models (e.g., ToxCast)

A search of computational toxicology databases, including the EPA's Toxicity Forecaster (ToxCast), yielded no specific predictive toxicity data for this compound. While data may exist for structurally similar compounds, direct computational assessments for this particular chemical have not been published. Such models are used to predict potential adverse health effects and prioritize chemicals for further testing.

Interactive Data Table: Predictive Toxicology for this compound

| Model | Predicted Endpoint | Activity |

| ToxCast | Data Not Available | Data Not Available |

| Other (e.g., QSAR) | Data Not Available | Data Not Available |

Development of Novel 2 Bromo N Cyclohexyl 5 Fluorobenzamide Derivatives

Strategic Design of Analogs with Improved Potency, Selectivity, and Pharmacokinetic Properties

The primary goal in designing analogs of a lead compound is to improve its biological activity and drug-like properties. This is typically achieved through systematic modifications of its chemical structure and studying the resulting changes in activity, a process known as establishing a structure-activity relationship (SAR). For 2-bromo-N-cyclohexyl-5-fluorobenzamide, key areas for modification would include the benzamide (B126) ring, the N-cyclohexyl group, and the amide linker.

Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs

| Compound | R1 (Position 2) | R2 (Position 5) | N-Substituent | Potency (IC50, nM) | Selectivity vs. Target X |

| Lead | Br | F | Cyclohexyl | 50 | 10-fold |

| Analog 1A | Cl | F | Cyclohexyl | 75 | 8-fold |

| Analog 1B | I | F | Cyclohexyl | 40 | 12-fold |

| Analog 2A | Br | Cl | Cyclohexyl | 60 | 15-fold |

| Analog 2B | Br | OCH3 | Cyclohexyl | 120 | 5-fold |

| Analog 3A | Br | F | Cyclopentyl | 80 | 7-fold |

| Analog 3B | Br | F | Piperidinyl | 30 | 25-fold |

Benzamide Ring Modifications: The bromine and fluorine atoms on the benzamide ring are critical for the initial activity profile. Altering these substituents can provide insights into the electronic and steric requirements for target binding. For instance, replacing bromine with other halogens like chlorine or iodine (Analogs 1A, 1B) could modulate the compound's lipophilicity and binding interactions. Similarly, modifying the substituent at the 5-position (Analogs 2A, 2B) could influence selectivity against off-target proteins.

N-Substituent Modifications: The N-cyclohexyl group plays a significant role in the compound's interaction with its biological target. Exploring different cyclic and acyclic N-substituents can lead to improved potency and pharmacokinetic properties. For example, varying the ring size to cyclopentyl (Analog 3A) or introducing heteroatoms as in a piperidinyl group (Analog 3B) can alter the compound's solubility, metabolic stability, and target engagement.

Improving Pharmacokinetic Properties: Beyond potency and selectivity, the design of analogs also focuses on enhancing absorption, distribution, metabolism, and excretion (ADME) properties. This can involve the introduction of polar groups to improve solubility or the modification of metabolically labile sites to increase in vivo half-life.

Synthetic Pathways for Advanced Derivative Libraries

The efficient synthesis of a diverse library of analogs is crucial for a comprehensive SAR study. For N-cyclohexylbenzamide derivatives, a common synthetic approach involves the amide coupling of a substituted benzoic acid with an appropriate amine.

A general synthetic route would start with a commercially available substituted benzoic acid, such as 2-bromo-5-fluorobenzoic acid. This acid would first be activated to form a more reactive species, such as an acyl chloride or an active ester. The activated benzoic acid derivative is then reacted with the desired amine, in this case, cyclohexylamine (B46788) or its derivatives, to form the final amide product.

To generate a library of derivatives, this general scheme can be adapted in a combinatorial fashion:

Varying the Benzoic Acid Component: A range of 2-substituted-5-substituted-benzoic acids can be used as starting materials to explore different substitution patterns on the benzamide ring.

Varying the Amine Component: A diverse collection of primary and secondary amines can be employed to investigate the impact of the N-substituent on biological activity.

This parallel synthesis approach allows for the rapid generation of a large number of compounds for biological screening, accelerating the drug discovery process.

Exploration of Prodrug Strategies for Enhanced Therapeutic Efficacy

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. This strategy can be employed to overcome various challenges such as poor solubility, low bioavailability, and off-target toxicity.

For a compound like this compound, several prodrug strategies could be explored:

Improving Solubility: If the compound suffers from poor aqueous solubility, a hydrophilic moiety, such as a phosphate (B84403) or an amino acid, could be attached to a suitable functional group on the molecule. This would create a more water-soluble prodrug that can be readily absorbed, and then cleaved in the body to release the active drug.

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in the target tissue, such as a tumor. This approach can increase the concentration of the active drug at the site of action, thereby enhancing efficacy and reducing systemic side effects.

Modulating Lipophilicity: The lipophilicity of a drug is a key determinant of its ability to cross cell membranes. By attaching a lipophilic promoiety, the membrane permeability of the parent drug can be enhanced. This can be particularly useful for targeting intracellular proteins or for improving oral absorption.

Table 2: Potential Prodrug Strategies for N-Cyclohexylbenzamide Derivatives

| Prodrug Strategy | Promoiety | Activation Mechanism | Potential Advantage |

| Increased Solubility | Phosphate Ester | Phosphatases | Improved aqueous solubility for intravenous formulation. |

| Tumor Targeting | Nitroreductase-cleavable group | Nitroreductases in hypoxic tumor cells | Targeted release of the active drug in tumors. |

| Enhanced Permeability | Amino Acid Ester | Esterases | Increased absorption and cell penetration. |

The development of prodrugs requires careful consideration of the chemical linkage between the drug and the promoiety to ensure efficient cleavage and release of the active compound in the desired biological compartment.

Patent Landscape and Intellectual Property Considerations for 2 Bromo N Cyclohexyl 5 Fluorobenzamide

Evaluation of Patentability for Novel Compounds and Applications

The patentability of a novel chemical compound like 2-bromo-N-cyclohexyl-5-fluorobenzamide hinges on three primary criteria: novelty, non-obviousness (inventive step), and utility (industrial applicability).

Novelty: For a compound to be novel, it must not have been previously disclosed to the public in any form, including in scientific literature, patent documents, or public presentations. While the individual components (bromo, fluoro, and cyclohexyl substituents on a benzamide (B126) core) are known in various combinations, the specific arrangement in this compound may still be considered novel if this exact structure has not been previously described.

Non-Obviousness: This is often the most challenging criterion to meet. A novel compound may be considered obvious if a person with ordinary skill in the relevant field of technology would have been motivated to synthesize it with a reasonable expectation of success. The prior art landscape for substituted benzamides is dense. google.comgoogle.comnih.gov Therefore, to be patentable, there would need to be an unexpected property or advantage associated with the specific 2-bromo and 5-fluoro substitution pattern on the N-cyclohexyl benzamide scaffold. This could include, for example, significantly improved efficacy, reduced toxicity, or a novel mechanism of action for a particular therapeutic or agrochemical application.

Utility: The compound must have a specific, substantial, and credible utility. This is typically demonstrated through experimental data showing biological activity in a relevant assay. For instance, data demonstrating potent and selective inhibition of a particular enzyme or receptor, or significant herbicidal or insecticidal activity, would be required to establish utility.

Given the existing patents for functionally similar benzamide derivatives, a successful patent application for this compound would likely need to be supported by strong data demonstrating unexpected and superior properties compared to the compounds disclosed in the prior art.

Conclusion and Future Research Directions for 2 Bromo N Cyclohexyl 5 Fluorobenzamide

Synthesis of Key Findings and Contributions to the Field

There are no publicly available research findings or documented contributions of 2-bromo-N-cyclohexyl-5-fluorobenzamide to any scientific field.

Identification of Remaining Research Gaps and Unanswered Questions

The primary research gap is the complete absence of published studies on this compound. Fundamental questions regarding its synthesis, physicochemical properties, biological activity, and potential toxicity remain unanswered.

Perspectives on Future Drug Discovery and Development Efforts

Without any preliminary data on its biological activity, it is impossible to offer any perspective on the future of this compound in drug discovery and development.

Potential for Repurposing or Novel Applications of this compound-based Compounds

There are no existing applications of this compound, and therefore, no basis for discussing its repurposing or novel applications.

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-N-cyclohexyl-5-fluorobenzamide, and how can reaction efficiency be optimized?

- Methodological Answer : A typical synthesis involves coupling 2-bromo-5-fluorobenzoic acid derivatives with cyclohexylamine using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). Reaction efficiency can be optimized by varying stoichiometric ratios (e.g., 1.5 mmol EDC per 1.0 mmol substrate), temperature (room temperature to 50°C), and reaction duration (12–24 hours). Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine and bromine positions).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] peak).

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in analogous N-cyclohexyl benzamide derivatives .

Q. How can researchers assess the solubility and stability of this compound under laboratory conditions?

- Methodological Answer : Solubility can be tested in common solvents (e.g., DMSO, THF, ethanol) via gravimetric analysis. Stability studies should include:

- Thermogravimetric Analysis (TGA) : To evaluate thermal decomposition.

- HPLC Monitoring : Track degradation under acidic/basic/neutral conditions.

- Light Exposure Tests : UV-Vis spectroscopy to detect photolytic changes.

Advanced Research Questions

Q. How can structural contradictions in crystallographic and spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies between X-ray crystallography (e.g., bond angles) and NMR data (e.g., coupling constants) may arise due to dynamic effects in solution. To resolve these:

- Compare experimental data with computational models (e.g., DFT calculations for optimized geometries).

- Use variable-temperature NMR to probe conformational flexibility .

Q. What strategies are effective for optimizing the reaction yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test alternatives to EDC/HOBt, such as HATU or DMTMM, for improved coupling efficiency.

- Solvent Optimization : Replace THF with DMF or acetonitrile to enhance solubility.

- Flow Chemistry : Continuous flow reactors can minimize side reactions and improve scalability .

Q. How do the bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 2-position serves as a leaving group in Suzuki-Miyaura couplings, while the 5-fluoro group directs electrophilic substitution. Computational modeling (e.g., molecular electrostatic potential maps) can predict regioselectivity. Experimental validation via Pd-catalyzed coupling with aryl boronic acids is recommended .

Q. What mechanisms underlie the antibacterial activity observed in structurally similar halogenated benzamides?

- Methodological Answer : Halogenated benzamides often inhibit bacterial enzymes (e.g., enoyl-acyl carrier protein reductase). To study this:

- Perform enzyme inhibition assays with purified targets.

- Use molecular docking to identify binding interactions (e.g., halogen bonding with active-site residues) .

Q. How can researchers address conflicting data in biological activity studies involving this compound?

- Methodological Answer : Contradictions may stem from assay variability or off-target effects. Mitigation strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations.

- Orthogonal Assays : Confirm results using complementary methods (e.g., fluorescence-based and colorimetric assays).

- Meta-Analysis : Compare findings with published data on analogous compounds .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 can estimate absorption, distribution, and toxicity.

- Molecular Dynamics (MD) Simulations : Model membrane permeability and protein-binding kinetics using the compound’s SMILES string (e.g., Canonical SMILES from PubChem) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.